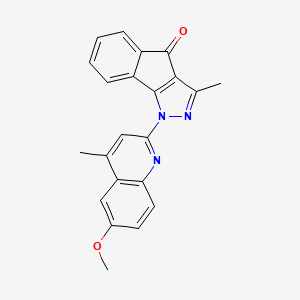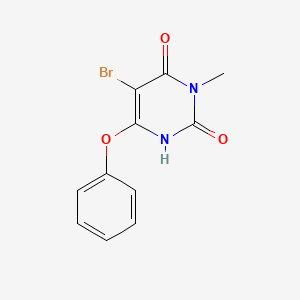
5-Bromo-3-methyl-6-phenoxypyrimidine-2,4(1H,3H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Bromo-3-methyl-6-phenoxypyrimidine-2,4(1H,3H)-dione is a heterocyclic organic compound that belongs to the pyrimidine family Pyrimidines are aromatic compounds that play a crucial role in various biological processes, including the structure of nucleic acids
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-3-methyl-6-phenoxypyrimidine-2,4(1H,3H)-dione typically involves the bromination of a precursor pyrimidine compound. One common method is:
Starting Material: 3-methyl-6-phenoxypyrimidine-2,4(1H,3H)-dione.
Bromination: The starting material is treated with a brominating agent such as bromine (Br2) or N-bromosuccinimide (NBS) in the presence of a catalyst like iron (Fe) or aluminum chloride (AlCl3).
Reaction Conditions: The reaction is usually carried out in an organic solvent like chloroform or dichloromethane at a controlled temperature.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms might be employed to enhance efficiency.
化学反応の分析
Types of Reactions
Substitution Reactions: The bromine atom in 5-Bromo-3-methyl-6-phenoxypyrimidine-2,4(1H,3H)-dione can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution: Reagents like sodium amide (NaNH2) or potassium tert-butoxide (KOtBu) in solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
Substitution: Depending on the nucleophile, products can include amines, ethers, or thioethers.
Oxidation: Products can include carboxylic acids or ketones.
Reduction: Products can include alcohols or alkanes.
科学的研究の応用
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential as a pharmaceutical agent, particularly in the development of antiviral or anticancer drugs.
Industry: Used in the development of advanced materials, such as polymers or coatings.
作用機序
The mechanism of action of 5-Bromo-3-methyl-6-phenoxypyrimidine-2,4(1H,3H)-dione would depend on its specific application. In medicinal chemistry, it might interact with specific enzymes or receptors, inhibiting or modulating their activity. The molecular targets and pathways involved would be identified through biochemical assays and molecular modeling studies.
類似化合物との比較
Similar Compounds
5-Bromo-2,4-dioxopyrimidine: Another brominated pyrimidine with similar reactivity.
3-Methyl-6-phenoxypyrimidine-2,4(1H,3H)-dione: The non-brominated precursor of the compound .
6-Phenoxypyrimidine-2,4(1H,3H)-dione: A simpler pyrimidine derivative without the methyl and bromo substituents.
Uniqueness
5-Bromo-3-methyl-6-phenoxypyrimidine-2,4(1H,3H)-dione is unique due to the presence of both bromine and phenoxy groups, which can significantly influence its chemical reactivity and biological activity
特性
CAS番号 |
81077-93-2 |
|---|---|
分子式 |
C11H9BrN2O3 |
分子量 |
297.10 g/mol |
IUPAC名 |
5-bromo-3-methyl-6-phenoxy-1H-pyrimidine-2,4-dione |
InChI |
InChI=1S/C11H9BrN2O3/c1-14-10(15)8(12)9(13-11(14)16)17-7-5-3-2-4-6-7/h2-6H,1H3,(H,13,16) |
InChIキー |
YOMDMTPNANWYGE-UHFFFAOYSA-N |
正規SMILES |
CN1C(=O)C(=C(NC1=O)OC2=CC=CC=C2)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


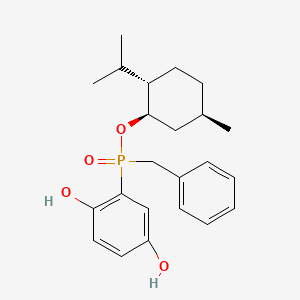

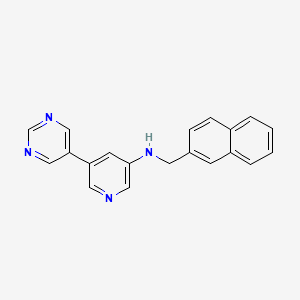
![5,6,7,8,9,10-Hexahydrocycloocta[d]pyrimidine-2,4(1h,3h)-dione](/img/structure/B12908819.png)
![3-(4-Methylphenyl)-1,4,6,7-tetrahydroimidazo[2,1-c][1,2,4]triazine](/img/structure/B12908831.png)
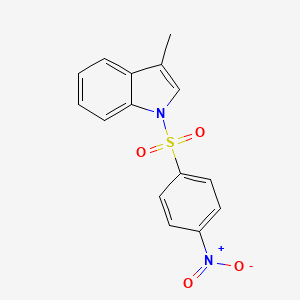

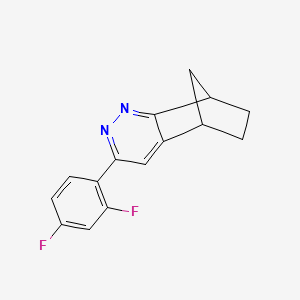

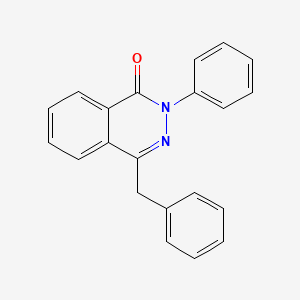

![6-(3-Methoxyphenyl)imidazo[1,5-a]pyrazin-8(7H)-one](/img/structure/B12908870.png)
